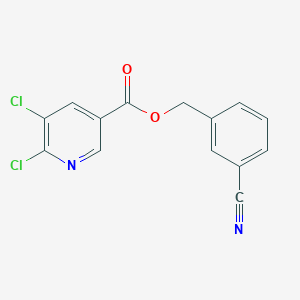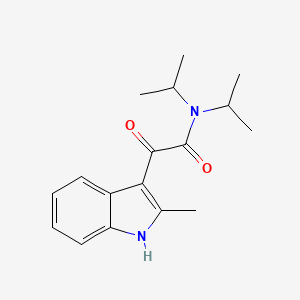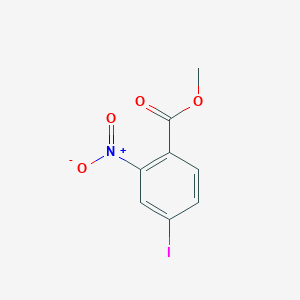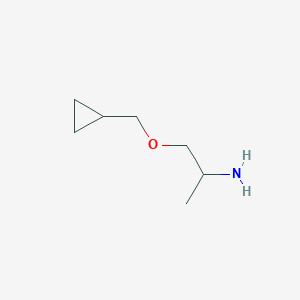
(3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate, also known as CDCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine and agriculture. CDCP is a heterocyclic compound that contains a pyridine ring and a cyanophenyl group, which makes it a useful precursor for the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound (3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate has been explored in various synthetic pathways and chemical studies due to its unique structural features. For instance, Clarke et al. (1998) demonstrated its utility in the synthesis of isothiazoles, where methyl 3-aminocrotonate reacts with dichloro dithiazolium chloride to yield methyl 5-cyano-3-methylisothiazole-4-carboxylate. This reaction is significant for constructing complex molecules with potential biological activities (Clarke, Emayan, & Rees, 1998).
David et al. (1995) investigated the electrochemical behavior of related dihydropyridines in a protic medium, shedding light on the redox characteristics and potential synthetic applications of compounds with similar cyano and carboxylate functionalities (David, Hurvois, Tallec, & Toupet, 1995).
Applications in Material Science
The structural moiety of this compound could be pivotal in material science, especially in the synthesis of organic semiconductors and photovoltaic materials. The cyano and carboxylate groups might contribute to the electron-accepting properties, enhancing the electron transport in organic electronic devices.
Biomedical Research
While direct studies on this compound in biomedical research were not found, related pyridine and cyano compounds have been explored for their biological activities. For example, pyridine derivatives have shown potential as insecticides and in pharmaceutical applications due to their structural diversity and biological relevance (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). Such studies suggest possible explorations into the bioactivity of this compound and its derivatives.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of ligands for the retinoid x receptor (rxr), which has many clinical applications .
Mode of Action
It’s worth noting that related compounds have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of fluoro substituted 6-phenylnicotinamide, which shows trpv1 antagonist potency .
Result of Action
Related compounds have been used in the synthesis of ligands for the retinoid x receptor (rxr), which has many clinical applications .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
(3-cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-12-5-11(7-18-13(12)16)14(19)20-8-10-3-1-2-9(4-10)6-17/h1-5,7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHCOLRJJSNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468693.png)
![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2468696.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2468697.png)

![N-(4-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2468700.png)
![(2Z)-2-[(5E)-5-[(4-Methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanenitrile](/img/structure/B2468704.png)
amine hydrochloride](/img/structure/B2468705.png)

![N-(3,4-dimethoxyphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2468709.png)
![N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2468710.png)

![N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2468713.png)
